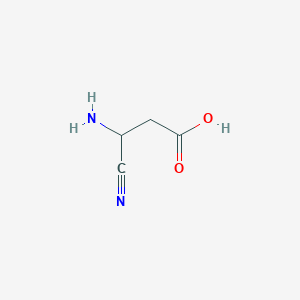

3-Amino-3-cyanopropanoic acid

Description

Overview of α- and β-Amino Acid Derivatives in Chemical and Biochemical Research

Amino acids are fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. numberanalytics.com Beyond the 20 proteinogenic α-amino acids, a diverse world of α- and β-amino acid derivatives exists, which have garnered significant attention in chemical and biochemical research. rsc.orgmmsl.cz These derivatives, which feature modifications to the standard amino acid structure, are explored for their unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. mmsl.cznumberanalytics.com

α-Amino acid derivatives are those in which the amino group is attached to the carbon atom adjacent to the carboxyl group. β-Amino acids, on the other hand, have the amino group attached to the second carbon atom from the carboxyl group. mmsl.cz This seemingly small structural difference leads to distinct conformational preferences and biological activities. While α-amino acids are the primary components of peptides and proteins, β-amino acids and their derivatives are found in various natural products and are of growing interest due to their unique pharmacological effects. mmsl.cznih.gov The exploration of both α- and β-amino acid derivatives continues to be a vibrant area of research, with scientists developing new synthetic methods and investigating their potential applications. rsc.orgresearchgate.net

Significance of Nitrile Functional Groups in Organic Chemistry and Biosystems

The nitrile, or cyano, functional group (-C≡N) is a versatile and important component in organic chemistry. fiveable.menumberanalytics.com Its linear structure and the triple bond between carbon and nitrogen impart unique reactivity. ebsco.comteachy.app Nitriles are valuable intermediates in organic synthesis because they can be readily converted into a variety of other functional groups, including carboxylic acids, amines, and amides. numberanalytics.comebsco.com This versatility makes them key building blocks in the synthesis of complex organic molecules. ebsco.com

In biosystems, nitrile-containing compounds are found in various natural products and have been increasingly incorporated into pharmaceuticals. wikipedia.orgresearchgate.net The nitrile group can influence a molecule's pharmacokinetic properties, such as its solubility and metabolic stability. nih.gov In some cases, the nitrile group can act as a bioisostere for a carbonyl group, interacting with biological targets through hydrogen bonding. nih.gov The presence of nitriles in extraterrestrial ices and their potential role in the prebiotic synthesis of amino acids further highlights their significance in the broader context of chemical evolution. nasa.gov

Historical Development of Synthetic Approaches to Cyano-Substituted Amino Acids

The synthesis of amino acids has been a central theme in organic chemistry for over a century. A pivotal moment in this field was the discovery of the Strecker synthesis by Adolph Strecker in 1850. numberanalytics.comnumberanalytics.comchemistrylearner.com This reaction provided a method to synthesize α-amino acids from aldehydes, ammonia (B1221849), and hydrogen cyanide, proceeding through an α-aminonitrile intermediate which is then hydrolyzed. numberanalytics.comwikipedia.org The Strecker synthesis laid the groundwork for the preparation of a wide range of amino acids and remains a cornerstone of amino acid chemistry. numberanalytics.comnumberanalytics.com

Over the years, numerous modifications and alternative methods have been developed to synthesize cyano-substituted amino acids, including β-amino acid derivatives. These methods often involve the addition of cyanide to various precursors. For instance, β-aminonitriles can be synthesized through the ring-opening of aziridines with cyanide or the addition of nitriles to imines. ucl.ac.ukorganic-chemistry.orgacs.org The development of asymmetric synthetic methods has been a major focus, aiming to control the stereochemistry of the newly formed chiral centers. wikipedia.orgucl.ac.uk These advancements have expanded the toolbox available to chemists for the preparation of a diverse array of cyano-substituted amino acids for various research applications. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N2O2 |

|---|---|

Molecular Weight |

114.10 g/mol |

IUPAC Name |

3-amino-3-cyanopropanoic acid |

InChI |

InChI=1S/C4H6N2O2/c5-2-3(6)1-4(7)8/h3H,1,6H2,(H,7,8) |

InChI Key |

JEJZIZBNCNOKQQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C#N)N)C(=O)O |

Origin of Product |

United States |

Chemical and Physical Properties of 3 Amino 3 Cyanopropanoic Acid

3-Amino-3-cyanopropanoic acid is a non-proteinogenic β-amino acid derivative. Its structure incorporates both an amino group and a nitrile group on the same carbon atom, which is in the β-position relative to the carboxylic acid. This unique arrangement of functional groups influences its chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C4H6N2O2 | hmdb.canih.gov |

| Molecular Weight | 114.10 g/mol | nih.gov |

| Appearance | White crystalline solid | solubilityofthings.com |

| Solubility | Soluble in water | solubilityofthings.com |

| CAS Number | 68703-97-9 | bldpharm.com |

This table is interactive. Click on the headers to sort the data.

Chemical Reactivity and Mechanistic Investigations

Role as a Versatile Building Block in Organic Synthesis

The trifunctional nature of 3-Amino-3-cyanopropanoic acid makes it a versatile starting material in organic synthesis. As a β-amino acid, it is a key component in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. nih.govchiroblock.com The incorporation of β-amino acids like this compound can impart resistance to proteolytic degradation, a significant advantage in the development of therapeutic peptides. nih.gov

Furthermore, the presence of the cyano group offers a synthetic handle for the construction of various heterocyclic systems and for conversion into other functional groups, thereby expanding its utility as a building block. csir.co.zaresearchgate.net The ability to stereoselectively synthesize and modify β-amino acids provides a vast scope for molecular design, allowing for the creation of a wide range of stereo- and regioisomers. nih.gov This structural diversity is crucial for developing novel pharmaceutically active compounds. chiroblock.com

Reactions of the Nitrile Functional Group

The nitrile group is a prominent reactive center in this compound, susceptible to various transformations.

Conversion to Amides and Carboxylic Acids

The nitrile group of this compound and related β-aminonitriles can be hydrolyzed to the corresponding amide and subsequently to the carboxylic acid. pressbooks.pubcsir.co.za This hydrolysis can be achieved under both chemical and enzymatic conditions.

Chemical hydrolysis typically requires strong acidic or basic conditions. csir.co.za The mechanism for acidic hydrolysis involves the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. pressbooks.pub This process first yields a protonated amide, which then undergoes further hydrolysis to the carboxylic acid. pressbooks.pub

Biocatalytic hydrolysis, employing enzymes such as nitrilases or nitrile hydratases, offers a milder and more selective alternative. csir.co.zaresearchgate.netresearchgate.net Nitrile hydratases catalyze the conversion of nitriles to amides, while nitrilases directly convert nitriles to carboxylic acids. researchgate.net The use of whole-cell biocatalysts, such as those from Rhodococcus species, has been shown to be effective in the hydrolysis of β-aminonitriles. csir.co.zaresearchgate.net For instance, the nitrile hydratase activity of Rhodococcus rhodochrous has been used to hydrolyze 3-amino-3-phenylpropanenitrile (B3245296) and its derivatives to the corresponding amides. csir.co.za The efficiency of these enzymatic reactions can be influenced by factors such as pH; for example, some conversions are more successful at a higher pH (e.g., pH 9) to avoid protonation of the amino group. csir.co.zaresearchgate.net

The table below summarizes the biocatalytic hydrolysis of selected N-protected β-amino nitriles.

| Substrate (N-protected β-amino nitrile) | Biocatalyst | Product | Reference |

| N-Cbz-β³-amino nitrile from L-alanine | NIT-107 (Nitrilase) | N-Cbz-β³-amino acid | researchgate.net |

| (±)-(2-cyano-cyclopentyl) carbamic acid tert-butyl ester | Rhodococcus sp. R312 | (±)-(2-carboxy-cyclopentyl) carbamic acid tert-butyl ester | researchgate.net |

| (±)-(2-cyano-cyclohexyl) carbamic acid tert-butyl ester | Rhodococcus sp. R312 | (±)-(2-carbamoyl-cyclohexyl) carbamic acid tert-butyl ester | researchgate.net |

Derivatization to other Nitriles (e.g., Succinonitrile)

While direct derivatization of this compound to succinonitrile (B93025) is not extensively detailed in the provided context, the reactivity of the nitrile group allows for various synthetic manipulations. The transformation to succinonitrile would conceptually involve the replacement of the amino and carboxylic acid groups with a cyano group, a complex multi-step process. The existing nitrile functionality is a key feature in the synthesis of more complex molecules.

Reactions of the Amino and Carboxylic Acid Functional Groups

The amino and carboxylic acid moieties of this compound are fundamental to its role in peptide chemistry and other derivatizations.

Peptide Bond Formation

As a β-amino acid, this compound can participate in peptide bond formation. nih.govacs.org The incorporation of β-amino acids into peptide chains is a significant strategy in medicinal chemistry to create peptides with enhanced properties. acs.org These modified peptides, often called β-peptides or α,β-peptides, can exhibit well-defined secondary structures and are often more resistant to enzymatic degradation by proteases. nih.govnih.gov

The synthesis of peptides containing β-amino acids can be achieved using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov The amino and carboxylic acid groups of this compound (with appropriate protection of the side chain and the non-reacting terminus) can react with the corresponding functional groups of other amino acids to form amide linkages. The unique structural properties of β-amino acids allow for the design of novel peptide-based therapeutics, including receptor agonists and antagonists, and enzyme inhibitors. nih.govacs.org

The table below illustrates the impact of incorporating β-amino acids on peptide properties.

| Peptide Type | Key Feature | Advantage in Medicinal Chemistry | Reference |

| β-peptides | Composed entirely of β-amino acids | Form stable, predictable secondary structures (foldamers). | nih.gov |

| α,β-peptides | Contain a mix of α- and β-amino acids | Modulate conformation and increase proteolytic stability. | acs.org |

| Peptidomimetics | Structures that mimic peptides | Overcome limitations of natural peptides, improving therapeutic potential. | nih.gov |

Esterification and Amidation

The carboxylic acid functional group of this compound can readily undergo esterification and amidation reactions.

Esterification involves the reaction of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester. This reaction is often a key step in protecting the carboxyl group during other chemical transformations, such as peptide coupling reactions involving the amino group.

Amidation of the carboxyl group involves its reaction with an amine to form a new amide bond. This is mechanistically similar to peptide bond formation but can involve a wider range of amines beyond α- or β-amino acids. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures based on the this compound scaffold. For these reactions to be successful, it is often necessary to use protecting groups for the amino and nitrile functionalities to prevent unwanted side reactions.

Mechanistic Aspects of Enzymatic Transformations

The enzymatic transformations involving this compound, also known as β-cyano-L-alanine (BCLA), are central to its biological role, particularly in the context of cyanide detoxification in plants, bacteria, and insects. nih.govresearchgate.net These transformations are catalyzed by specific enzymes with distinct kinetic properties and catalytic mechanisms.

The enzymatic landscape for this compound is dominated by its synthesis and degradation. The primary enzyme responsible for its formation is β-cyanoalanine synthase (CAS), while its breakdown is handled by nitrilase enzymes. nih.govwikipedia.org

β-Cyanoalanine Synthase (CAS): This enzyme (EC 4.4.1.9) catalyzes the reaction between L-cysteine and hydrogen cyanide to produce this compound and hydrogen sulfide (B99878). researchgate.netwikipedia.org This reaction is a key pathway for assimilating and detoxifying cyanide. researchgate.netresearchgate.net

Substrate Specificity: The natural substrates for CAS are L-cysteine and cyanide. researchgate.net Studies on CAS from various organisms highlight its high specificity. For instance, an enzyme isolated from the mite Tetranychus urticae (TuCAS) efficiently conjugates cyanide with cysteine to form β-cyanoalanine. oup.com In some plants, it is hypothesized that a mitochondrial cysteine synthase (CS) isoform also functions as β-cyanoalanine synthase, indicating a dual-function capability. nih.gov

Enzyme Kinetics: Kinetic studies provide insight into the efficiency of the enzyme. A β-cyanoalanine synthase purified from the gut of the grasshopper Zonocerus variegatus was found to follow Michaelis-Menten kinetics. researchgate.net The Michaelis constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicates the affinity of the enzyme for its substrate.

| Substrate | Michaelis Constant (Kₘ) |

|---|---|

| L-cysteine | 0.38 mM |

| Cyanide | 6.25 mM |

Enzymes for Degradation: Once formed, this compound is further metabolized. In higher plants and some bacteria, two key enzymes are involved:

Cyanoalanine Hydratase (EC 4.2.1.65): This enzyme catalyzes the hydrolysis of this compound to asparagine. nih.gov

Cyanoalanine Nitrilase (EC 3.5.5.4): This enzyme converts this compound into aspartic acid and ammonia (B1221849). nih.govwikipedia.org

Research on blue lupine has revealed that these two activities can co-exist and that the enzyme responsible, a homolog of NIT4 from Arabidopsis thaliana, is a nitrilase that exhibits a remarkably high nitrile hydratase activity. nih.gov

While the primary enzymatic fate of this compound itself involves the hydrolysis of its nitrile group, the enzymatic mechanism of oxidative decarboxylation is highly relevant to the synthesis of the structurally similar compound, 3-cyanopropanoic acid, from glutamic acid. nih.govnih.gov This process has been studied using vanadium chloroperoxidase (VCPO). nih.govfao.org

The VCPO-catalyzed reaction converts glutamic acid into 3-cyanopropanoic acid with high selectivity and yield. nih.govfao.org The mechanism involves the following key steps:

Enzyme Activation: The vanadium center in VCPO reacts with hydrogen peroxide (H₂O₂).

Halide Oxidation: The activated enzyme oxidizes a halide co-catalyst, typically bromide, to form a reactive hypohalous acid intermediate (hypobromous acid, HOBr). smolecule.com

Oxidation of Amino Group: The hypobromous acid oxidizes the α-amino group of the amino acid (glutamic acid) to form an unstable α-bromoamino intermediate.

Decarboxylation and Nitrile Formation: This intermediate rapidly undergoes elimination of hydrogen bromide (HBr) and carbon dioxide (CO₂) to yield the corresponding nitrile, in this case, 3-cyanopropanoic acid. smolecule.com

This enzymatic strategy is noted for its efficiency under mild conditions (pH 5, 25°C) and can be part of a cascade system where another enzyme, alcohol oxidase, generates the required H₂O₂ in situ. smolecule.comwur.nl A proposed self-catalysis mechanism suggests that the side chain carboxyl group of substrates like glutamic acid may participate in the reaction, enhancing its efficiency compared to amino acids like aspartic acid which have a shorter side chain. fao.org

| Enzyme | Substrate | Product | Key Reagents | Proposed Intermediate |

|---|---|---|---|---|

| Vanadium Chloroperoxidase (VCPO) | Glutamic Acid | 3-Cyanopropanoic Acid | H₂O₂, Bromide ions | Hypobromous acid (HOBr) |

Isotopic labeling is a powerful technique used in Metabolic Flux Analysis (MFA) to quantitatively study the rates (fluxes) of metabolic pathways. nih.gov The core principle involves supplying a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) and tracing its incorporation into downstream metabolites. mpg.ded-nb.info By measuring the isotopic enrichment in products, researchers can deduce the relative contributions of different metabolic pathways. nih.gov

In the context of this compound, isotopic labeling has been crucial for confirming its role in cyanide metabolism. A key study utilized ¹⁵N-labeled cyanide to trace the metabolic fate of the cyanogenic nitrogen atom in plants. researchgate.net

Research Findings: The experiments demonstrated the movement and incorporation of the ¹⁵N label from cyanide into the plant's amino acid pools. researchgate.net This provided direct evidence that the β-cyanoalanine synthase (CAS) pathway is the primary route for the assimilation of cyanide nitrogen into a non-toxic, metabolically usable form. researchgate.net Such studies validate the central role of this compound as a key intermediate in providing tolerance to cyanide and recycling its nitrogen for biosynthesis. researchgate.net

The methodology for these studies requires reaching an isotopic steady state, where the labeling pattern of intracellular metabolites becomes constant. d-nb.info The labeled metabolites are then typically extracted and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine their mass isotopomer distributions. d-nb.infonih.gov

Biochemical and Biological Research Non Clinical Focus

Metabolic Roles and Pathways

3-Amino-3-cyanopropanoic acid is a naturally occurring non-proteinogenic amino acid that plays a crucial role in cyanide detoxification and nitrogen metabolism in a variety of organisms, from microorganisms to plants. nih.govsiu.edunih.gov

A primary metabolic fate of this compound is its conversion into the common amino acid L-asparagine. This reaction is catalyzed by the enzyme cyanoalanine hydratase (EC 4.2.1.65). The enzyme facilitates the hydration of the nitrile group (-C≡N) of this compound, transforming it into an amide group (-CONH2), thereby forming asparagine. This pathway serves as a crucial detoxification mechanism, assimilating toxic cyanide into a biochemically valuable molecule. asm.org This process effectively channels nitrogen from cyanide into the mainstream amino acid metabolism.

Enzymatic Conversion of this compound

| Substrate | Enzyme | Product | Metabolic Significance |

|---|

This compound has been identified as a metabolite in a diverse range of organisms. Its presence underscores its fundamental role in specific metabolic pathways, particularly those related to cyanide metabolism. Evidence confirms its occurrence in the bacterium Escherichia coli, the freshwater crustacean Daphnia pulex, and the plant Lotus burttii. nih.gov In Escherichia coli, it is recognized as a metabolite, and its cyanoamino acid metabolism pathways may contribute to cyanide detoxification. nih.govfrontiersin.org In plants, the synthesis of β-cyanoalanine is a key step in detoxifying cyanide produced during ethylene biosynthesis. nih.govmdpi-res.com

Documented Occurrence of this compound

| Organism | Kingdom | Significance |

|---|---|---|

| Escherichia coli | Bacterium | Confirmed metabolite involved in cyanoamino acid metabolism. nih.gov |

| Daphnia pulex | Animalia (Crustacean) | Reported as a metabolite. nih.govebi.ac.uk |

The conversion of this compound to asparagine represents a direct link to the central amino acid metabolic network. Asparagine is a non-essential amino acid used in protein synthesis, nitrogen transport, and as a precursor for other metabolites. The pathway, initiated by β-cyanoalanine synthase which forms β-cyanoalanine from cysteine and hydrogen cyanide, and followed by cyanoalanine hydratase, allows organisms to utilize cyanide as a nitrogen source for the synthesis of proteinogenic amino acids. industrialchemicals.gov.au This metabolic route is a clear example of how organisms can assimilate and render harmless a potent toxin by integrating it into fundamental biochemical pathways.

Enzyme Inhibition Studies and Characterization

Beyond its role as a metabolic intermediate, this compound has been investigated as an enzyme inhibitor. Research has shown that it can act as a good inhibitor of the L-alanine-adding enzyme in Escherichia coli. ebi.ac.uk This enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. The structural similarity of this compound to L-alanine allows it to interact with the enzyme's active site. ebi.ac.uk Furthermore, inhibition studies have been conducted on β-cyanoalanine synthase itself, the enzyme responsible for the synthesis of β-cyanoalanine, to better understand its mechanism and function in various organisms. nih.govugent.be

Biotransformation of Biomass and Waste Streams

The metabolic pathways involving this compound are relevant to the bioremediation and valorization of certain industrial and agricultural waste streams that contain cyanogenic compounds.

In the context of biomass valorization, particularly from sources like cassava, which contain high levels of cyanogenic glycosides, microbial metabolism of cyanide is critical. researchgate.netresearchgate.net During the processing of such biomass, toxic hydrogen cyanide can be released. The β-cyanoalanine pathway offers a natural route for detoxification. Microorganisms capable of this conversion can be utilized in bioremediation processes to treat cyanide-containing wastewater. This biotransformation not only mitigates toxicity but also converts a hazardous waste product (cyanide) into a valuable amino acid, asparagine, which can enrich the biomass for applications such as animal feed or fertilizer. researchgate.netimpel.eu This process represents a key step in the sustainable valorization of certain types of protein-rich or cyanogenic agricultural waste.

Sustainable Production of Nitriles from Amino Acids

The synthesis of nitriles, which are crucial precursors for carboxylic acids, amides, and amines, has traditionally relied on methods that often involve drastic reaction conditions and highly toxic cyanide reagents. nih.gov In response to the growing demand for greener and safer chemical processes, significant research has focused on developing sustainable alternatives, particularly biocatalytic and chemoenzymatic routes that utilize amino acids or their derivatives as starting materials. rsc.orgnih.gov These modern approaches aim to replace toxic cyanides, operate at mild conditions like room temperature, reduce energy consumption, and minimize harmful waste. nih.govtugraz.at

Biocatalytic strategies represent a promising frontier for cyanide-free nitrile production. mdpi.com One such method involves a two-step enzymatic cascade. tugraz.at In this process, a carboxylic acid, which can be derived from biomass sources like plant oils or amino acids, is first converted into a highly reactive and unstable aldehyde. This conversion is accomplished using a carboxylate reductase enzyme. tugraz.at To stabilize this intermediate, the aldehyde is reacted with hydroxylamine to form a stable aldoxime. tugraz.at In the final step, an enzyme known as aldoxime dehydratase dehydrates the oxime to yield the desired nitrile. tugraz.atmdpi.com This enzymatic approach is not only environmentally benign but also highly efficient for producing certain nitriles, particularly potent fragrances where only small quantities are needed. tugraz.at

Another innovative and sustainable pathway is the direct electrosynthesis of nitriles from amino acids. rsc.org Researchers have demonstrated that a range of amino acids can be converted into valuable nitriles using a simple α-Ni(OH)₂ pre-catalyst at a low potential. rsc.org This electrochemical process involves both oxidative dehydrogenation and decarboxylation of the amino acid. rsc.org Notably, amino acids such as alanine and glutamine have been shown to convert to their corresponding nitriles with a Faradaic efficiency greater than 90%. rsc.org This method not only valorizes abundant biomolecules but can also be coupled with sustainable hydrogen production. rsc.org

Furthermore, amino acids themselves can serve as a universally applicable, non-toxic source of cyanide for the synthesis of other valuable compounds like α-aminonitriles. rsc.org In these reactions, the spatial separation of cyanide release from the amino acid and its subsequent consumption allows for greater flexibility and control over the reaction conditions. rsc.org The process begins with the oxidative decarboxylation of the α-amino acid to furnish the corresponding nitrile, which can then be further transformed. rsc.org

Detailed research into chemoenzymatic routes has demonstrated the potential for producing chiral amino acids from nitrile-containing precursors. One study investigated the bioreduction of various 3-nitrilo-3-aryl-propanoic acid salts using crude cell extracts from anaerobic bacteria, including Clostridium sporogenes, Acetobacterium woodii, and Ruminococcus productus. rsc.org The findings highlight the ability of these biocatalysts to reduce the carbon-carbon double bond in the propenoic acid backbone, a key step in forming saturated amino acid derivatives. rsc.org

The table below summarizes the reduction of different (Z)-3-Cyano-3-aryl-propenoic acid potassium salts by various bacterial crude extracts over six days.

| Substrate (Compound) | Bacterial Strain | Conversion (%) after 6 days |

|---|---|---|

| (Z)-3-Cyano-3-(phenyl)-propenoic acid potassium salt | C. sporogenes | >98 |

| (Z)-3-Cyano-3-(phenyl)-propenoic acid potassium salt | A. woodii | 56 |

| (Z)-3-Cyano-3-(phenyl)-propenoic acid potassium salt | R. productus | >98 |

| (Z)-3-Cyano-3-(4-methylphenyl)-propenoic acid potassium salt | C. sporogenes | >98 |

| (Z)-3-Cyano-3-(4-methylphenyl)-propenoic acid potassium salt | A. woodii | 40 |

| (Z)-3-Cyano-3-(4-methylphenyl)-propenoic acid potassium salt | R. productus | >98 |

| (Z)-3-Cyano-3-(4-chlorophenyl)-propenoic acid potassium salt | C. sporogenes | >98 |

| (Z)-3-Cyano-3-(4-chlorophenyl)-propenoic acid potassium salt | A. woodii | 20 |

| (Z)-3-Cyano-3-(4-chlorophenyl)-propenoic acid potassium salt | R. productus | >98 |

| (Z)-3-Cyano-3-(4-methoxyphenyl)-propenoic acid potassium salt | C. sporogenes | 90 |

| (Z)-3-Cyano-3-(4-methoxyphenyl)-propenoic acid potassium salt | A. woodii | 15 |

| (Z)-3-Cyano-3-(4-methoxyphenyl)-propenoic acid potassium salt | R. productus | >98 |

These biocatalytic and electrochemical methods underscore a significant shift towards more sustainable and environmentally responsible manufacturing of nitriles and their derivatives, leveraging amino acids as a renewable and non-toxic feedstock.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies

Chromatographic techniques are indispensable for the separation and quantification of 3-Amino-3-cyanopropanoic acid from reaction mixtures, biological matrices, and other complex samples. The choice of method depends on the specific analytical goal, such as purity assessment, reaction monitoring, or trace-level quantification.

High-Performance Liquid Chromatography (HPLC) for Quantification and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. Due to the polar nature of amino acids, derivatization is often employed to enhance retention on nonpolar stationary phases and to introduce a chromophore or fluorophore for sensitive detection. nih.govnih.govjocpr.com

Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like 3-mercaptopropionic acid (3-MPA), or 9-fluorenylmethyl chloroformate (FMOC). nih.govresearchgate.net The resulting derivatives can be detected with high sensitivity using fluorescence or UV detectors. The progress of a chemical reaction involving this compound can be effectively monitored by taking aliquots at various time points, derivatizing them, and analyzing them by HPLC to determine the consumption of reactants and the formation of products.

For chiral analysis, specialized chiral stationary phases (CSPs) can be employed to separate the enantiomers of this compound. researchgate.netsigmaaldrich.comnih.govsigmaaldrich.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs, such as teicoplanin-based columns, have proven effective for the direct analysis of underivatized amino acids. sigmaaldrich.comsigmaaldrich.com

Table 1: Representative HPLC Conditions for Amino Acid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 reversed-phase (for derivatized analysis); Chiral stationary phase (e.g., teicoplanin-based) for enantiomeric separation |

| Mobile Phase | Gradient elution with an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Derivatization | Pre-column with OPA/3-MPA or FMOC for fluorescence or UV detection |

| Detection | Fluorescence Detector (FLD) or Diode Array Detector (DAD) |

| Application | Quantification, purity analysis, reaction monitoring, chiral separation |

Gas Chromatography (GC) for Conversion Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids like this compound are non-volatile due to their zwitterionic nature. Therefore, derivatization is a mandatory step to increase their volatility for GC analysis. sigmaaldrich.comd-nb.inforesearchgate.netthermofisher.com

Common derivatization procedures for GC analysis of amino acids involve silylation, for instance, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or esterification followed by acylation. sigmaaldrich.comthermofisher.com After derivatization, the resulting volatile compounds can be separated on a suitable GC column, often a nonpolar or medium-polarity column, and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC is particularly useful for monitoring the conversion of a starting material to this compound in a synthesis process, providing clear separation of the derivatized analyte from other reaction components.

Table 2: General GC Conditions for Derivatized Amino Acid Analysis

| Parameter | Typical Conditions |

|---|---|

| Derivatization | Silylation (e.g., with MSTFA) or esterification/acylation |

| Column | Fused silica (B1680970) capillary column with a nonpolar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) |

| Injector Temp. | 250-280 °C |

| Oven Program | Temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Application | Conversion analysis, impurity profiling |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is exceptionally well-suited for the quantitative analysis of this compound, especially at low concentrations in complex matrices. nih.govyoutube.comthermofisher.comlcms.czrestek.com

While derivatization can be used, one of the major advantages of LC-MS/MS is the potential for direct analysis of underivatized amino acids. thermofisher.comlcms.cz This simplifies sample preparation and reduces the risk of analytical errors. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable alternative to reversed-phase chromatography for retaining and separating polar compounds like amino acids without derivatization.

In LC-MS/MS, the compound is first separated by LC, then ionized (e.g., by electrospray ionization - ESI), and the specific precursor ion corresponding to this compound is selected and fragmented. The resulting product ions are then detected, providing a highly specific and sensitive signal for quantification.

Table 3: Illustrative LC-MS/MS Parameters for Amino Acid Quantification

| Parameter | Typical Conditions |

|---|---|

| LC System | UHPLC or HPLC |

| Column | Reversed-phase C18 or HILIC |

| Mobile Phase | Aqueous buffer with organic modifier (e.g., acetonitrile, methanol) and often a small amount of formic acid to aid ionization |

| Ionization | Electrospray Ionization (ESI), positive or negative mode |

| MS Detection | Tandem Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode |

| Application | High-sensitivity quantification in complex matrices (e.g., biological fluids) |

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound.

¹H NMR spectroscopy provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the protons of the amino group, the methine proton (CH), and the methylene (B1212753) protons (CH₂). The chemical shifts and coupling patterns of these protons would be characteristic of the molecule's structure. For the related compound 3-cyanopropanoic acid, the methylene protons adjacent to the nitrile and carbonyl groups appear as triplets at approximately 2.64 ppm and 2.73 ppm, respectively, in CDCl₃. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, nitrile, aliphatic). For 3-cyanopropanoic acid, the ¹³C NMR spectrum in CDCl₃ shows signals at 12.8 ppm (CH₂-CN), 29.8 ppm (CH₂-CO), 118.8 ppm (CN), and 175.6 ppm (COOH). chemicalbook.com The presence of the amino group in this compound would be expected to influence the chemical shifts of the adjacent carbons. Generally, the carbonyl carbon of carboxylic acids resonates between 170-185 ppm, while the nitrile carbon appears around 115-125 ppm. oregonstate.eduwisc.edulibretexts.org

Table 4: Expected ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Functional Group | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (COOH) | 170 - 185 |

| Nitrile (C≡N) | 115 - 125 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid, amino, and nitrile functional groups.

The carboxylic acid group would be identified by a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong C=O stretching absorption between 1725-1700 cm⁻¹. sciencemadness.org The amino group (NH₂) would show characteristic N-H stretching vibrations, often as two bands for a primary amine, in the region of 3500-3300 cm⁻¹. The nitrile group (C≡N) has a sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹. The presence of these key absorption bands in an IR spectrum provides strong evidence for the structure of this compound. For the related compound, the methyl ester of 3-cyanopropanoic acid, a nitrile stretch is observed. nist.gov

Table 5: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | 1725 - 1700 (strong) |

| Amine | N-H stretch | 3500 - 3300 (medium, often two bands) |

| Nitrile | C≡N stretch | 2260 - 2220 (sharp, medium) |

Enzymatic Activity Assays

Enzymatic activity assays are crucial for elucidating the biochemical profile of this compound, also known as β-cyano-L-alanine (BCA). These studies reveal its interactions with various enzymes, primarily as an inhibitor. The compound's unique structure, featuring a cyano group, allows it to interact with the active sites of specific enzymes, leading to modulation of their catalytic activity. chemimpex.com Research has focused on its role as an inhibitor for enzymes involved in hydrogen sulfide (B99878) (H₂S) biosynthesis and as a structural component in the design of inhibitors for other enzyme classes like proteases. sigmaaldrich.comnih.gov

Detailed research findings have identified this compound as a notable inhibitor of cystathionine (B15957) γ-lyase (CSE), an enzyme critical for the endogenous production of H₂S in mammalian tissues. caymanchem.com Assays using rat liver preparations have demonstrated that BCA effectively blocks H₂S synthesis. caymanchem.com It functions as a reversible inhibitor of CSE. caymanchem.com This inhibitory action has been quantified, providing specific metrics of its potency.

Furthermore, the core chemical structure of this compound has been integrated into more complex molecules to create highly potent and selective enzyme inhibitors. nih.gov Specifically, a 3-cyanopropanoic acid moiety is a key component in a class of inhibitors targeting caspase 1, a cysteine protease involved in inflammatory processes. nih.govgoogle.com These synthetic derivatives act as covalent modifiers of the active site cysteine residue of the enzyme. nih.govgoogle.com Enzymatic assays have shown that these compounds are potent inhibitors of caspase 1, with impressive selectivity over other caspases. nih.gov The nitrile group within the cyanopropanoic acid moiety serves as the electrophile for the covalent interaction with the enzyme's active site. nih.gov

The following tables summarize the quantitative findings from various enzymatic activity assays.

Table 1: Inhibition of Cystathionine γ-lyase (CSE) by this compound

| Enzyme Target | Source | Inhibitor | IC₅₀ Value | Type of Inhibition |

|---|

This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound against the H₂S-synthesizing enzyme, CSE. caymanchem.com

Table 2: Activity of Synthetic Inhibitors Containing the 3-Cyanopropanoic Acid Moiety

| Enzyme Target | Inhibitor Class | Potency |

|---|

This table shows the high potency of synthetic caspase 1 inhibitors that incorporate the this compound chemical scaffold. nih.gov

In addition to its role as an inhibitor, this compound is also linked to the activity of β-cyano-L-alanine synthase. medchemexpress.com This enzyme catalyzes the formation of β-cyano-L-alanine from cyanide and cysteine, a process observed in various plants and bacteria. medchemexpress.com

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the electronic structure and chemical behavior of molecules. These methods provide insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict molecular geometries, vibrational frequencies, and various reactivity descriptors like frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. However, specific DFT studies detailing these properties for 3-Amino-3-cyanopropanoic acid are not found in the surveyed literature.

Conformational Analysis and Energetic Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. This creates an energetic landscape that is crucial for understanding a molecule's flexibility and biological activity. No specific studies detailing the conformational analysis or energetic landscapes of this compound have been identified.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations can reveal information about the dynamic behavior of a molecule, its interactions with solvents, and its conformational changes. There is no available literature that presents findings from MD simulations performed specifically on this compound.

Investigation of Intramolecular and Intermolecular Interactions

The interactions within a molecule and between molecules determine its physical properties and how it interacts with other substances.

Hydrogen Bonding Networks

Hydrogen bonds are critical non-covalent interactions that influence the structure and function of amino acids. Computational studies can map the network of hydrogen bonds a molecule can form, both internally (intramolecular) and with its neighbors (intermolecular). Research articles detailing the specific hydrogen bonding networks of this compound are not available.

Cation-Anion Interactions in Amino Acid Ionic Liquids

Amino acids can be used to create a class of ionic liquids (AAILs). Understanding the specific cation-anion interactions is key to designing and understanding the properties of these materials. There are no published computational studies focusing on the cation-anion interactions of ionic liquids derived from this compound.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry provides powerful tools for predicting the spectroscopic properties and potential reaction pathways of molecules like this compound, offering insights that complement experimental data. While specific, detailed computational studies exclusively focused on this compound are not extensively available in public literature, the methodologies for such predictions are well-established. These theoretical approaches, primarily relying on quantum chemical calculations, can model molecular structure, vibrational frequencies, electronic transitions, and reaction mechanisms.

Density Functional Theory (DFT) is a principal method used for these predictions due to its balance of accuracy and computational cost. researchgate.netnih.gov By applying DFT, researchers can calculate the optimized molecular geometry of this compound in the gas phase or in different solvents. This optimized structure is the foundation for predicting a variety of spectroscopic parameters.

Spectroscopic Parameter Prediction:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov These calculations provide a theoretical spectrum that can be compared with experimental data to aid in signal assignment and structural confirmation.

Infrared (IR) Spectroscopy: Computational models can predict the vibrational frequencies of the molecule. researchgate.netnih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are represented as peaks in a theoretical IR spectrum. By analyzing these predicted vibrations, scientists can assign experimental IR bands to specific functional groups within this compound, such as the C≡N (nitrile), -NH₂ (amino), and -COOH (carboxylic acid) groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.govnih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information helps in understanding the electronic transitions within the molecule.

Illustrative Data for Spectroscopic Predictions (Hypothetical):

While specific published data for this compound is unavailable, a typical output from such computational studies for a similar molecule would be presented as follows. The data below is hypothetical and serves only to illustrate the format and type of information generated from these computational methods.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 3550 |

| N-H Stretch (Amine) | 3400, 3300 |

| C≡N Stretch (Nitrile) | 2250 |

| C=O Stretch (Carboxylic Acid) | 1720 |

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | 175.0 |

| CN | 118.0 |

| CH (alpha-carbon) | 50.0 |

| CH₂ (beta-carbon) | 35.0 |

| H (alpha-carbon) | 4.0 |

| H₂ (beta-carbon) | 2.8 |

| NH₂ | 2.5 |

Prediction of Reaction Pathways:

Computational chemistry is also instrumental in exploring the potential reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. nih.gov This allows for the calculation of activation energies, which helps in determining the feasibility and kinetics of a proposed reaction pathway. For instance, theoretical studies could model the hydrolysis of the nitrile group, the formation of peptides via the amino and carboxylic acid groups, or its interactions with biological macromolecules. These computational insights can guide the design of synthetic routes and help in understanding the molecule's chemical reactivity and stability.

Applications in Chemical Synthesis and Industrial Processes Non Medical Focus

Precursor in the Synthesis of Specialty Chemicals

The reactivity of 3-amino-3-cyanopropanoic acid makes it a valuable starting material for a range of specialty chemicals. The presence of the amino, cyano, and carboxylic acid functionalities allows for diverse chemical modifications, leading to the production of compounds with specific and desired properties. These specialty chemicals find use in various sectors, including materials science and agrochemicals.

Production of Polymer Precursors

The compound plays a significant role in the polymer industry, primarily as a precursor to essential monomers.

Synthesis of Succinonitrile (B93025) and 1,4-Diaminobutane (B46682)

This compound can be converted to succinonitrile, a key intermediate in the production of 1,4-diaminobutane. This conversion is a critical step in the synthesis of various polyamides. Research has demonstrated that the catalytic dehydration of 3-cyanopropanoic acid can yield succinonitrile with high selectivity. Subsequently, the hydrogenation of succinonitrile produces 1,4-diaminobutane, a diamine monomer widely used in the manufacturing of polyamides like Nylon 4,6.

Development of Bio-based Polyamides

There is a growing interest in developing sustainable polymers from renewable resources. This compound, derivable from biological sources, is a promising building block for bio-based polyamides. These bio-based polyamides offer a more environmentally friendly alternative to their petroleum-based counterparts, with applications in textiles, automotive parts, and electronics. The synthesis of these polymers often involves the polycondensation of diamines, such as 1,4-diaminobutane derived from this compound, with dicarboxylic acids. preprints.orgresearchgate.net

Building Block for Complex Organic Molecules

The diverse reactivity of this compound makes it a versatile building block in organic synthesis for the construction of more complex molecular architectures. researchgate.net Its functional groups can be selectively transformed to introduce new functionalities and build carbon skeletons. This utility is particularly valuable in the synthesis of heterocyclic compounds and other intricate organic structures that are of interest in materials science and other chemical industries.

Industrial Biotransformation Processes for Sustainable Production

The production of this compound and its derivatives through industrial biotransformation is a key area of research in sustainable chemistry. scienceopen.com Utilizing microorganisms or enzymes for these conversions offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher selectivity, and the use of renewable feedstocks. These biocatalytic routes are being explored to create more environmentally benign and economically viable processes for producing valuable chemicals.

Applications in Flavor and Fragrance Industry (for related compounds)

While this compound itself is not directly used as a flavor or fragrance, its structural motifs and derivatives are relevant to this industry. Amino acids and their derivatives are known precursors for the formation of flavor and aroma compounds during food processing and through biotechnological production methods. nih.govmdpi.com The chemical functionalities present in this compound are found in various molecules that contribute to the complex sensory profiles of foods and perfumes. mdpi.comscispace.com Biotechnological processes, including fermentation and enzymatic transformations, are increasingly employed to produce natural flavor and fragrance compounds from amino acid-based precursors. nih.gov

Interactive Data Table: Applications of this compound

| Application Category | Specific Use | Key Intermediates/Products |

| Specialty Chemicals | Synthesis of fine chemicals | Various functionalized organic compounds |

| Polymer Production | Precursor for polyamides | Succinonitrile, 1,4-Diaminobutane, Bio-based Polyamides |

| Organic Synthesis | Building block for complex molecules | Heterocyclic compounds, intricate organic structures |

| Sustainable Production | Industrial biotransformation | Bio-based chemicals |

| Flavor & Fragrance | Precursor for related compounds | Aroma and flavor molecules |

Future Research Directions and Emerging Opportunities

Development of Novel and Green Synthetic Routes

The demand for sustainable chemical manufacturing necessitates a shift away from traditional synthetic methods toward more environmentally friendly alternatives. For 3-Amino-3-cyanopropanoic acid, future research will likely focus on chemoenzymatic and biocatalytic routes that offer high selectivity and operate under mild conditions.

One promising approach involves the use of enzymes to convert bio-based feedstocks into valuable chemicals. For instance, a chemo-enzymatic cascade has been demonstrated for the production of bio-based nitriles from amino acids. researchgate.net This type of process, which can combine enzymes like alcohol oxidase and vanadium chloroperoxidase, could be adapted for the synthesis of cyanopropanoic acid derivatives from abundant amino acids such as glutamic acid. researchgate.nethep.com.cn The conversion of glutamic acid to 3-cyanopropanoic acid is a key step in creating precursors for polymers, illustrating the potential for integrating biomass valorization with the production of valuable chemical intermediates. hep.com.cn

Key research objectives in this area include:

Screening for Novel Enzymes: Identifying new enzymes from diverse microbial sources with native or promiscuous activity for the synthesis of this compound.

Process Optimization: Developing one-pot cascade reactions that minimize downstream separation and purification steps, thereby reducing waste and energy consumption.

Use of Renewable Feedstocks: Investigating the conversion of protein-rich waste streams into amino acid feedstocks for subsequent enzymatic conversion to this compound, contributing to a circular economy. researchgate.net

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Precursors | Key Advantages | Research Focus |

| Chemoenzymatic Synthesis | Glutamic acid, other amino acids | High selectivity, mild reaction conditions, use of renewable feedstocks. researchgate.nethep.com.cn | Optimizing enzyme combinations and reaction conditions for cascade processes. |

| Whole-Cell Biocatalysis | Simple carbon and nitrogen sources | Cost-effective, eliminates the need for enzyme purification. | Metabolic engineering of microbial strains for high-yield production. |

| Green Chemistry Routes | Bio-derived intermediates | Reduced environmental impact, avoidance of hazardous reagents. | Development of novel catalysts and solvent systems. |

Engineering of Enzymes for Enhanced Activity and Selectivity

While nature provides a vast arsenal (B13267) of enzymes, they are often not perfectly suited for industrial applications. Protein engineering offers powerful tools to tailor enzymes for specific synthetic needs. nih.gov Future research on this compound synthesis will heavily rely on engineering enzymes like aminotransferases, ammonia (B1221849) lyases, and reductases to improve their performance. nih.govrsc.org

Strategies such as directed evolution and structure-based rational design can be employed to enhance key enzymatic properties:

Catalytic Efficiency (kcat/KM): Modifying the active site to improve substrate binding and turnover rates.

Stereoselectivity: Creating highly enantioselective enzymes to produce specific chiral isomers of this compound, which is crucial for pharmaceutical applications. nih.govrsc.org

Stability: Increasing the enzyme's tolerance to industrial process conditions such as high temperatures, organic solvents, and extreme pH.

Substrate Specificity: Altering the enzyme's substrate scope to accept a wider range of precursor molecules for the synthesis of novel derivatives. researchgate.net

For example, the substrate-binding pocket of an aspartase has been successfully reshaped through enzyme engineering to catalyze the asymmetric addition of ammonia to non-native substrates, yielding enantiopure β-amino acids. researchgate.net A similar approach could be used to develop a biocatalyst for the direct synthesis of (R)- or (S)-3-Amino-3-cyanopropanoic acid.

| Engineering Strategy | Target Property | Methodology | Expected Outcome for this compound Synthesis |

| Directed Evolution | Enhanced Activity, Stability | Error-prone PCR, DNA shuffling, high-throughput screening. nih.gov | Enzymes with significantly higher turnover rates and operational stability. |

| Rational Design | Improved Selectivity | Site-directed mutagenesis based on crystal structure and computational modeling. nih.gov | Biocatalysts that produce the desired enantiomer with greater than 99% purity. |

| Semi-Rational Design | Novel Substrate Scope | Focused libraries targeting active site "hot spots". | Enzymes capable of producing a diverse range of functionalized this compound derivatives. |

Exploration of New Biochemical Pathways and Biological Roles

Understanding the natural biosynthesis of related compounds can provide a blueprint for engineering novel metabolic pathways. While the specific biological role of this compound is not well-defined, research into the biosynthesis of similar non-proteinogenic amino acids, such as the neurotoxin BMAA (β-N-methylamino-L-alanine), offers valuable insights. nih.govmdpi.com Present evidence suggests BMAA is derived from 3-N methylation of 2,3-diaminopropanoic acid (2,3-DAP). nih.govresearchgate.net

Future research directions include:

Bioinformatics-driven Discovery: Using genomic and transcriptomic data to identify putative gene clusters responsible for the biosynthesis of diaminopropanoic acid derivatives in various organisms, particularly cyanobacteria. nih.govresearchgate.net

Metabolic Reconstruction: Characterizing the enzymes and intermediate metabolites in newly discovered pathways to understand the complete biosynthetic route.

Investigating Biological Functions: Exploring potential roles of this compound in cellular metabolism, such as nitrogen storage, signaling, or as a defense compound. mdpi.com The formation of 2,3-DAP has been linked to environmental iron-scavenging in some bacteria, suggesting a potential role in nutrient acquisition. nih.gov

Advanced Computational Modeling for Reaction Prediction and Material Design

Computational tools are becoming indispensable in modern chemistry and biology for accelerating research and development. In the context of this compound, advanced computational modeling can be applied in several key areas.

Reaction Prediction: Machine learning algorithms and quantum mechanics (QM) can be used to predict the outcomes of complex chemical reactions, screen for optimal catalysts, and elucidate reaction mechanisms at a molecular level. semanticscholar.org This can guide the design of more efficient synthetic routes.

Enzyme Engineering: Molecular docking and molecular dynamics (MD) simulations can model the interaction between a substrate and an enzyme's active site. mdpi.com This information is critical for the rational design of enzyme variants with enhanced selectivity and activity. nih.gov

Material Design: Computational modeling can predict the physicochemical properties of polymers and other materials derived from this compound. By simulating how these molecules self-assemble or interact with other materials, researchers can rationally design novel functional materials for specific applications. colab.ws

Integration of Chemical and Biological Synthesis for Cascade Processes

Combining the best features of chemical and biological catalysis in integrated cascade processes represents a powerful strategy for efficient and sustainable chemical production. researchgate.net Such processes can convert simple, renewable feedstocks into complex, high-value molecules in a continuous and streamlined manner.

An integrated process for producing chemicals from this compound could involve:

Biological Production: A metabolically engineered microorganism ferments a simple sugar to produce a precursor amino acid like glutamic acid.

Enzymatic Conversion: The amino acid is then converted to this compound using one or more purified enzymes or a whole-cell biocatalyst.

Chemical Upgrading: The resulting this compound is then subjected to chemocatalytic steps (e.g., reduction, hydrolysis, or polymerization) to yield the final desired product, such as a polyamide precursor or a pharmaceutical intermediate. researchgate.net

The development of these integrated systems requires a multidisciplinary approach, combining expertise in metabolic engineering, biocatalysis, and chemical engineering to overcome challenges such as catalyst compatibility and process integration. researchgate.net The successful implementation of such cascade processes will be a hallmark of next-generation biorefineries.

Q & A

Q. What are the recommended synthetic routes for 3-amino-3-cyanopropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyanide group introduction via nucleophilic substitution or Strecker-type reactions. For example, a protected amino acid precursor (e.g., benzyloxycarbonyl (Cbz)-protected intermediate) may undergo cyanation using potassium cyanide under controlled pH (6–8) to avoid side reactions . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product . Yield optimization requires precise temperature control (20–25°C) and inert atmospheres to prevent decomposition.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 column, mobile phase 0.1% TFA in water/acetonitrile (95:5), retention time ~8–10 min .

- NMR : Confirm cyano group presence via NMR (δ ~115–120 ppm) and amino protons in NMR (δ 1.5–2.5 ppm, exchangeable) .

- Mass Spectrometry : ESI-MS in negative mode for molecular ion [M-H] at m/z 143.1 .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- PPE : Chemically resistant gloves (nitrile), lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of cyanide-related vapors .

- Spill Management : Neutralize with 10% sodium bicarbonate, followed by absorption with inert material (vermiculite) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with protein structures (PDB ID: e.g., 1XYZ) to assess binding affinity at active sites. The cyano group’s electron-withdrawing nature enhances interaction with catalytic residues .

- DFT Calculations : Gaussian 09 at B3LYP/6-31G* level to analyze charge distribution and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Cross-Validation : Compare ESOL (LogS = 0.35) and Ali (LogS = 1.1) predictions with experimental shake-flask assays at pH 7.4 .

- Buffer Optimization : Adjust ionic strength (e.g., 0.1 M PBS) to mimic physiological conditions, noting solubility drops below pH 5 due to protonation .

Q. How do stereochemical variations impact the biological activity of this compound derivatives?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak IA column (hexane/isopropanol 80:20) to separate enantiomers.

- Bioactivity Assays : Compare IC values in enzyme inhibition (e.g., serine proteases) between (R)- and (S)-isomers. The (S)-form often shows 10x higher potency due to spatial compatibility with binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.